3-Amino-3-(4-chlorophenyl)-1-propanol
Description
The compound 3-Amino-3-(4-chlorophenyl)-1-propanol is a chemical of interest in various fields of research due to its potential biological activity and its structural characteristics. The presence of both an amino group and a chlorophenyl group within the same molecule suggests that it could be a precursor or an active compound in the synthesis of pharmacologically relevant substances.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which share a similar structural motif to 3-Amino-3-(4-chlorophenyl)-1-propanol, have been synthesized using Mannich reactions. These reactions involve paraformaldehyde, phenethylamine hydrochloride, and various acetophenones, yielding products with high efficiency . Although the exact synthesis of 3-Amino-3-(4-chlorophenyl)-1-propanol is not detailed, the methods used in these studies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Amino-3-(4-chlorophenyl)-1-propanol has been characterized using various spectroscopic techniques. For example, the structural and vibrational characteristics of 3-amino-1-propanol were studied using a combination of molecular orbital calculations and vibrational spectroscopy, revealing the presence of different conformers and intramolecular hydrogen bonding . These findings are relevant as they provide insight into the conformational flexibility and intermolecular interactions that could also be present in 3-Amino-3-(4-chlorophenyl)-1-propanol.
Chemical Reactions Analysis
The reactivity of compounds containing the 3-amino-1-propanol moiety has been investigated, particularly in the context of synthesizing potential GABA B receptor antagonists. The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, a compound structurally related to 3-Amino-3-(4-chlorophenyl)-1-propanol, has been reported, and its biological activity as a GABA receptor antagonist has been evaluated . This suggests that 3-Amino-3-(4-chlorophenyl)-1-propanol could also be involved in similar chemical reactions leading to biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-Amino-3-(4-chlorophenyl)-1-propanol have been studied. For instance, the single-crystal structure and antimicrobial activity of a compound containing the 3-amino-1-(4-chlorophenyl) moiety were determined, providing valuable information on the molecular geometry and potential biological applications . Additionally, the crystal structure of another related compound was elucidated, revealing specific conformational details and intermolecular hydrogen bonding patterns . These studies contribute to a better understanding of how the physical and chemical properties of such compounds may influence their biological activity and stability.
properties
IUPAC Name |
3-amino-3-(4-chlorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNACDMQJLVKIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588754 | |
Record name | 3-Amino-3-(4-chlorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(4-chlorophenyl)-1-propanol | |
CAS RN |
68208-26-4 | |
Record name | γ-Amino-4-chlorobenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68208-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-3-(4-chlorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-3-(4-chlorophenyl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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